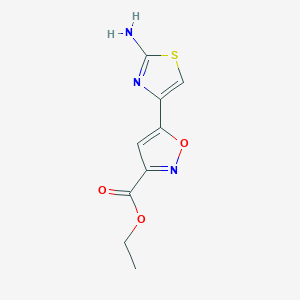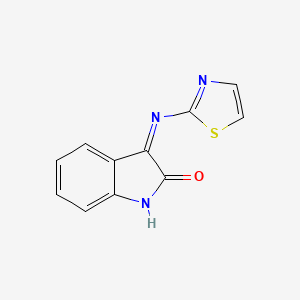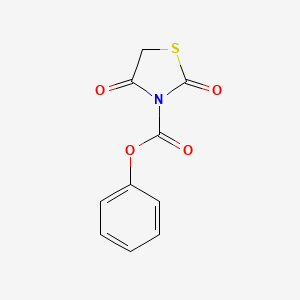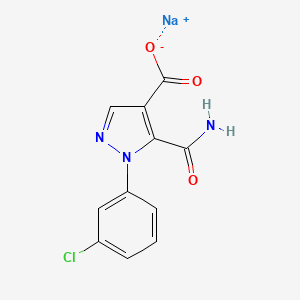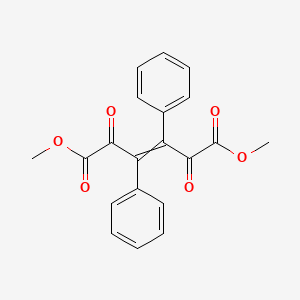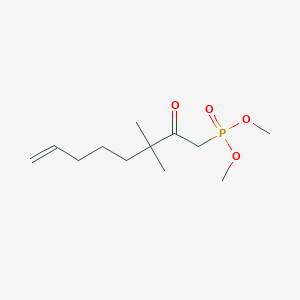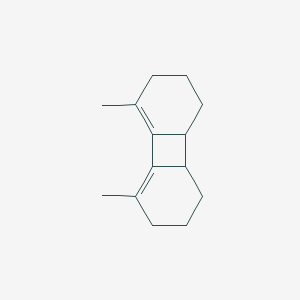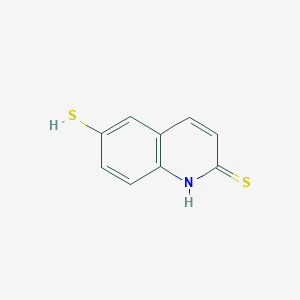
6-Sulfanylquinoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Sulfanylquinoline-2(1H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure It belongs to the quinoline family, which is known for its diverse pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanylquinoline-2(1H)-thione typically involves the reaction of quinoline derivatives with sulfur-containing reagents. One common method is the reaction of 6-chloroquinoline with thiourea under basic conditions to yield this compound . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-Sulfanylquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Sulfanylquinoline-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Sulfanylquinoline-2(1H)-thione involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as DNA-topoisomerase-II, leading to antiproliferative effects on cancer cells. The compound’s ability to form strong interactions with sulfur-containing enzymes and proteins is key to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline derivatives: Known for their antimicrobial and anticancer activities.
Quinoline derivatives: Widely used in antimalarial drugs and other therapeutic agents.
Uniqueness
6-Sulfanylquinoline-2(1H)-thione stands out due to its unique combination of sulfur and nitrogen atoms within the quinoline structure, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
110131-14-1 |
|---|---|
Formule moléculaire |
C9H7NS2 |
Poids moléculaire |
193.3 g/mol |
Nom IUPAC |
6-sulfanyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H7NS2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5,11H,(H,10,12) |
Clé InChI |
YQHVPYSLTJVQIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=S)N2)C=C1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


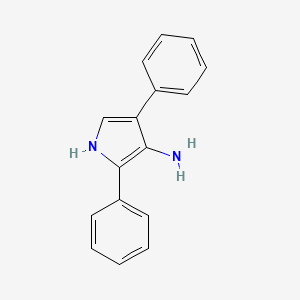

![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
methyl}(trimethyl)silane](/img/structure/B14330977.png)
